Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate typically involves the esterification of 3-(4-bromo-2-methylphenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The methyl group on the benzene ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Substitution: Products with different substituents replacing the bromine atom.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids.
Scientific Research Applications
Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate involves its interaction with specific molecular targets, leading to various chemical transformations. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. The compound’s reactivity is influenced by the electronic effects of the substituents on the benzene ring and the ester functional group.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(4-chloro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(4-fluoro-2-methylphenyl)-2-oxopropanoate
- Methyl 3-(4-iodo-2-methylphenyl)-2-oxopropanoate
Uniqueness
Methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electron-withdrawing nature influence the compound’s chemical behavior, making it suitable for specific synthetic applications.
Properties
Molecular Formula |
C11H11BrO3 |
---|---|
Molecular Weight |
271.11 g/mol |
IUPAC Name |
methyl 3-(4-bromo-2-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-5-9(12)4-3-8(7)6-10(13)11(14)15-2/h3-5H,6H2,1-2H3 |
InChI Key |
VZNZTXWOYUCZQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)CC(=O)C(=O)OC |
Origin of Product |
United States |
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